molecular formula C18H18ClFN2O2 B5833017 1-(2-chloro-6-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine

1-(2-chloro-6-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine

Cat. No. B5833017
M. Wt: 348.8 g/mol
InChI Key: UIFDPGPAALMOQG-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine, also known as CFMP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CFMP belongs to the class of piperazine derivatives, which have been shown to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, and antidepressant effects.

Mechanism of Action

The exact mechanism of action of 1-(2-chloro-6-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. 1-(2-chloro-6-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine has been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. 1-(2-chloro-6-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine also exhibits affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation. By modulating the activity of these neurotransmitters, 1-(2-chloro-6-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine may exert its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-(2-chloro-6-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine has been shown to exhibit a variety of biochemical and physiological effects in animal models. In rats, 1-(2-chloro-6-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine has been shown to increase the levels of serotonin and dopamine in the brain, suggesting its potential use as a novel treatment for depression. 1-(2-chloro-6-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine has also been shown to reduce the levels of stress hormones such as cortisol, suggesting its potential use as an anxiolytic agent. In addition, 1-(2-chloro-6-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine has been shown to exhibit anti-tumor activity in vitro, suggesting its potential use as a chemotherapeutic agent.

Advantages and Limitations for Lab Experiments

1-(2-chloro-6-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for the serotonin 5-HT1A receptor. 1-(2-chloro-6-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine also exhibits good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, 1-(2-chloro-6-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine has several limitations for lab experiments, including its relatively low water solubility and potential toxicity at high doses.

Future Directions

Several future directions for 1-(2-chloro-6-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine research have been proposed, including the development of novel 1-(2-chloro-6-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine analogs with improved pharmacokinetic properties and the exploration of 1-(2-chloro-6-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine's potential therapeutic applications in oncology. In addition, the development of novel imaging techniques may allow for the visualization of 1-(2-chloro-6-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine's binding to the serotonin 5-HT1A receptor in vivo, providing new insights into its mechanism of action. Finally, the use of 1-(2-chloro-6-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine in combination with other drugs may improve its therapeutic efficacy and reduce potential side effects.

Synthesis Methods

1-(2-chloro-6-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine can be synthesized using a variety of methods, including the reaction of 2-chloro-6-fluorobenzoyl chloride with 4-methoxyphenylpiperazine in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then converted to 1-(2-chloro-6-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine by the addition of a reducing agent such as sodium borohydride. The purity and yield of 1-(2-chloro-6-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine can be improved by using column chromatography and recrystallization techniques.

Scientific Research Applications

1-(2-chloro-6-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine has been studied for its potential therapeutic applications in a variety of fields, including psychiatry, neurology, and oncology. In psychiatry, 1-(2-chloro-6-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine has been shown to exhibit anxiolytic and antidepressant effects in animal models, suggesting its potential use as a novel treatment for anxiety and depression. In neurology, 1-(2-chloro-6-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine has been studied for its ability to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. In oncology, 1-(2-chloro-6-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine has been shown to exhibit anti-tumor activity in vitro, suggesting its potential use as a chemotherapeutic agent.

properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O2/c1-24-14-7-5-13(6-8-14)21-9-11-22(12-10-21)18(23)17-15(19)3-2-4-16(17)20/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFDPGPAALMOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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